4-Bromo-2,6-difluoropyridine

Descripción general

Descripción

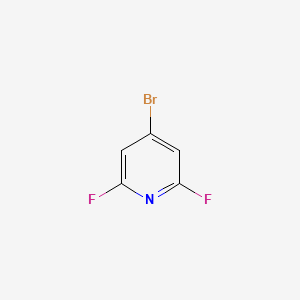

4-Bromo-2,6-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrF2N This compound is characterized by the presence of bromine and two fluorine atoms attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the direct fluorination of pyridine using a mixture of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine . The subsequent bromination of 2,6-difluoropyridine can be achieved using bromine or other brominating agents under controlled conditions to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorinating and brominating reagents, along with optimized reaction conditions, allows for efficient large-scale production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2,6-difluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Palladium-Catalyzed Cross-Coupling: This compound can participate in Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by aryl or vinyl groups in the presence of palladium catalysts.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Palladium-Catalyzed Cross-Coupling: Palladium acetate or palladium chloride, along with ligands such as triphenylphosphine, are used in the presence of bases like potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, arylated pyridines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 4-Bromo-2,6-difluoropyridine

This compound (C5H2BrF2N) is a heterocyclic aromatic compound with a pyridine ring structure and bromine and fluorine substituents. The placement of bromine and fluorine atoms on the pyridine ring gives a balance of reactivity and stability, making it a versatile intermediate for chemical transformations and diverse applications.

Areas of Application

- Medicinal Chemistry: It acts as a building block in synthesizing pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

- Agricultural Chemistry: It is used in developing agrochemicals, including herbicides and fungicides, because of its ability to interact with biological targets.

- Material Science: It is employed in synthesizing advanced materials like liquid crystals and organic semiconductors due to its unique electronic properties.

- Radiopharmaceuticals: Fluorinated pyridines, including this compound, are used to synthesize radiolabeled compounds for imaging and diagnostic purposes.

Chemical Reactions

This compound undergoes various chemical reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles like amines, thiols, or alkoxides under appropriate conditions. Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethylformamide are commonly used.

- Palladium-Catalyzed Cross-Coupling: This compound can participate in Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by aryl or vinyl groups in the presence of palladium catalysts. Palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are used in the presence of bases like potassium carbonate.

- Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of various functionalized derivatives. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.

The major products formed from these reactions include substituted pyridines, arylated pyridines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.

The biological activity of this compound is primarily related to its ability to interact with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. In medicinal chemistry, this compound can inhibit or activate specific enzymes, thereby influencing biochemical pathways involved in disease processes.

Case Studies

- Antimicrobial Activity: this compound has demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

- Antiparasitic Activity: Derivatives of this compound were evaluated for their efficacy against Plasmodium falciparum, showing promising results in inhibiting parasite growth at low concentrations.

- Cancer Research: Investigations into the use of this compound as a scaffold for developing anticancer agents have shown that modifications to the pyridine ring can enhance selectivity and potency against cancer cell lines. The compound's ability to induce apoptosis in certain cancer cells was noted, supporting its potential therapeutic applications.

Synthesis of Nonsymmetrical Bisazolyl Pyridines

This compound can be used as a starting material to synthesize nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines . These compounds are promising building blocks for complexation and metalloorganic structures and have potential in catalysis, sensing, and optoelectronics. The unreacted 4-bromine position can be exploited in this synthesis . The two fluorine atoms can be selectively substituted in a stepwise manner, enabling the introduction of different functional groups at those positions. Meanwhile, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This orthogonal reactivity makes this compound an ideal platform for building complex molecules with precise control over the substitution pattern on the pyridine ring.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2,6-difluoropyridine is primarily related to its ability to interact with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. In medicinal chemistry, this compound can inhibit or activate specific enzymes, thereby influencing biochemical pathways involved in disease processes.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Difluoropyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromo-2,3,5,6-tetrafluoropyridine: Contains additional fluorine atoms, which further alter its reactivity and electronic properties.

2-Bromo-6-fluoropyridine: Has only one fluorine atom, resulting in different chemical behavior and applications.

Uniqueness

4-Bromo-2,6-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This arrangement provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.

Actividad Biológica

4-Bromo-2,6-difluoropyridine (CHBrFN) is a heterocyclic aromatic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. The presence of bromine and fluorine substituents on the pyridine ring significantly influences its electronic properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The electron-withdrawing nature of the bromine and fluorine atoms enhances the compound's binding affinity to various enzymes and receptors. This property is critical in drug design, particularly for targeting specific pathways involved in disease processes.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antimicrobial agent .

- Antiparasitic Activity : Research focused on optimizing derivatives of this compound for antiparasitic applications. Compounds derived from this structure were evaluated for their efficacy against Plasmodium falciparum, showing promising results in inhibiting parasite growth at low concentrations .

- Cancer Research : Investigations into the use of this compound as a scaffold for developing anticancer agents have shown that modifications to the pyridine ring can enhance selectivity and potency against cancer cell lines. The compound's ability to induce apoptosis in certain cancer cells was noted, supporting its potential therapeutic applications.

Comparative Analysis

The following table summarizes the biological activity and structural characteristics of this compound compared to similar compounds:

| Compound Name | Structural Features | Biological Activity | Similarity Index |

|---|---|---|---|

| This compound | Bromine at position 4; Fluorines at 2 & 6 | Antimicrobial, Antiparasitic | - |

| 4-Chloro-2,6-difluoropyridine | Chlorine instead of Bromine | Moderate Antimicrobial | 0.82 |

| 3-Bromo-2,6-difluoropyridine | Bromine at position 3; Fluorines at 2 & 6 | Lower Antimicrobial | 0.76 |

| 3-Chloro-2,4,5,6-tetrafluoropyridine | Multiple Fluorines | High Reactivity | 0.75 |

Safety and Toxicity

While exploring the biological applications of this compound, safety and toxicity data are crucial. The compound has been classified as an irritant; therefore, proper handling procedures should be followed during synthesis and experimentation .

Propiedades

IUPAC Name |

4-bromo-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRNQISNYVXBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621520 | |

| Record name | 4-Bromo-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903513-58-6 | |

| Record name | 4-Bromo-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-bromo-2,6-difluoropyridine a useful starting material for synthesizing complex molecules?

A1: this compound possesses a unique arrangement of reactive sites that allow for a high degree of control during chemical synthesis []. The two fluorine atoms can be selectively substituted in a stepwise manner, enabling the introduction of different functional groups at those positions. Meanwhile, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings []. This orthogonal reactivity makes this compound an ideal platform for building complex molecules with precise control over the substitution pattern on the pyridine ring.

Q2: What specific applications benefit from using derivatives of this compound?

A2: The research highlights the potential of this compound derivatives in developing new materials with tailored properties []. Specifically, the study focuses on synthesizing nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines. These compounds hold promise as building blocks for complexation and metalloorganic structures. By carefully choosing the substituents on the pyrazole, indazole, and pyridine rings, researchers can fine-tune the chelating and photophysical properties of the resulting materials []. This control over material properties is crucial for various applications, including catalysis, sensing, and optoelectronics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.